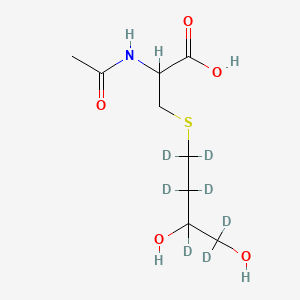
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is a versatile amino acid derivative. It has garnered significant interest in scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties . This compound is often used in laboratory settings to investigate its impact on various biochemical and physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学研究应用
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 has a wide range of scientific research applications:
作用机制
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Neuroprotection: Protecting neurons from damage and promoting neuronal survival through various signaling pathways.
相似化合物的比较
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
N-Acetyl-L-cysteine: Known for its antioxidant properties but lacks the 3,4-dihydroxybutyl group, which enhances the neuroprotective effects.
S-(3,4-Dihydroxybutyl)-L-cysteine: Similar structure but without the acetyl group, resulting in different chemical and biological properties.
This compound stands out due to its combined antioxidant, anti-inflammatory, and neuroprotective effects, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H17NO5S |
|---|---|
分子量 |
258.35 g/mol |
IUPAC 名称 |
2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/i2D2,3D2,4D2,7D |
InChI 键 |
VGJNEDFZFZCLSX-MSLAKWIASA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])SCC(C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |
规范 SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















